molecular formula C8H16O B3056801 2,4,4-Trimethylpent-1-en-3-ol CAS No. 7432-48-6

2,4,4-Trimethylpent-1-en-3-ol

Cat. No.: B3056801
CAS No.: 7432-48-6
M. Wt: 128.21 g/mol
InChI Key: WDKALHWKBIWSNZ-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpent-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol that features a double bond and three methyl groups attached to a pentane chain. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2,4,4-Trimethylpent-1-en-3-ol has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “2,4,4-Trimethylpent-1-en-3-ol” suggests that it should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . More detailed safety information can be found in the material safety data sheet (MSDS) for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylpent-1-en-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dioxan-2-one with 5,5-dimethyl-4-(1-methylethyl)- compounds . Another method includes the use of potassium cyanide at temperatures ranging from 245 to 265°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of halogens or other nucleophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction typically produces saturated alcohols.

Mechanism of Action

The mechanism by which 2,4,4-Trimethylpent-1-en-3-ol exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes, enzyme activities, and signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethylpent-3-en-1-ol
  • 2,4,4-Trimethyl-1-pentene
  • 2,2,4-Trimethyl-4-pentene

Uniqueness

2,4,4-Trimethylpent-1-en-3-ol is unique due to its specific structure, which includes a double bond and three methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4,4-trimethylpent-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h7,9H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKALHWKBIWSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513696
Record name 2,4,4-Trimethylpent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7432-48-6
Record name 2,4,4-Trimethylpent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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